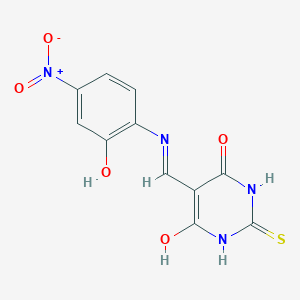

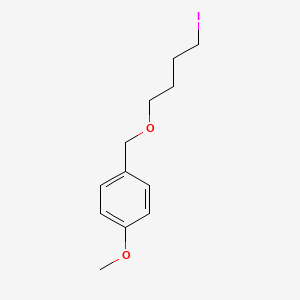

![molecular formula C9H13N3O2 B2999516 ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2090110-55-5](/img/structure/B2999516.png)

ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate is a derivative of imidazo[1,5-a]pyrimidine . Imidazopyrimidines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers . There are reports on the synthesis of imidazo[1,5-a]pyrimidines from 5-amino-1H-imidazole-4-carboxamide, 5-amino-1H-imidazole-4-carbonitrile, ethyl 5-amino-1H-imidazole-2-carboxylate, and 5-amino-2-methyl-1H-imidazole .Chemical Reactions Analysis

The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of the C–N bond and formation of the C–C bond .Applications De Recherche Scientifique

Neuroprotective and Anti-neuroinflammatory Agents

The compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. In research, novel triazole-pyrimidine hybrids have shown promising results in protecting neuronal function and structure, which is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . These compounds have demonstrated significant anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells .

Antimicrobial Activity

Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate derivatives have been evaluated for their antimicrobial potential. They have shown activity against both Gram-positive and Gram-negative bacterial strains . The presence of electron-releasing groups in these compounds has been linked to enhanced antibacterial activity, particularly against Escherichia coli .

Antioxidant Properties

Some derivatives of this compound have been identified as potent antioxidants. For instance, specific compounds in this class have displayed significant antioxidant activity with low IC50 values, indicating their potential in combating oxidative stress .

Anticancer Activity

The compound’s derivatives have also been explored for their anticancer properties. Certain derivatives have exhibited promising anticancer activity against human breast cancer cell lines, with GI50 values indicating their potential effectiveness . The structure-activity relationship studies suggest that the presence of electron-withdrawing groups enhances the anticancer activity of these compounds .

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been used in the synthesis of imidazo[1,5-a]pyrimidine derivatives, which are structural analogs of purine bases and have applications across different fields, including pharmaceuticals .

Luminescent Materials and Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives, which can be synthesized from ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate, have been used in materials science for their luminescent properties. These compounds have potential applications in optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Mécanisme D'action

Target of Action

It’s worth noting that pyrimidine derivatives, which this compound is a part of, play a vital role in several biological activities . They are integral parts of DNA and RNA, imparting diverse pharmacological properties .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that pyrimidine derivatives can have a wide range of biological effects, depending on their specific interactions with their targets .

Propriétés

IUPAC Name |

ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h6,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDVJJDINZUHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NCCCN2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

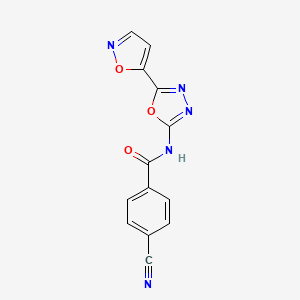

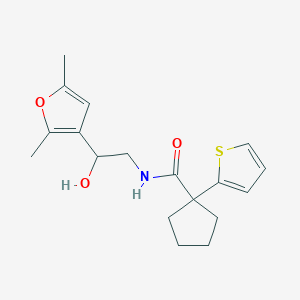

![4-Propyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2999433.png)

![Ethyl 4-((4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2999436.png)

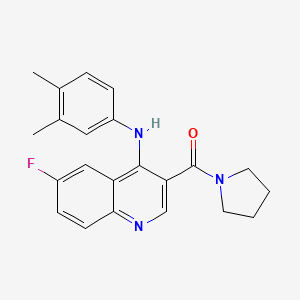

![N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999439.png)

![4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B2999440.png)

![2-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}(methyl)amino)ethan-1-ol](/img/structure/B2999442.png)

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)

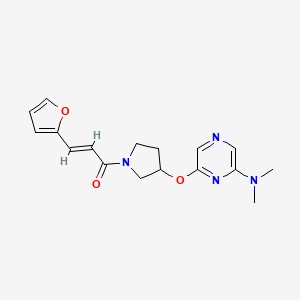

![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)